3-Amino-2-fluoro-1-propene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H6FN |
|---|---|
Molecular Weight |
75.08 g/mol |
IUPAC Name |
2-fluoroprop-2-en-1-amine |
InChI |
InChI=1S/C3H6FN/c1-3(4)2-5/h1-2,5H2 |
InChI Key |
LMPNVBOFEQPGQD-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN)F |
Origin of Product |
United States |
Contextual Significance Within Organofluorine Chemistry and Allylamine Derivatives
The field of organofluorine chemistry has expanded dramatically due to the profound effects that fluorine atoms can exert on the properties of a molecule. nih.govresearchgate.net The introduction of fluorine can significantly alter a compound's physical, chemical, and biological characteristics, including its metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netresearchgate.net This has made fluorinated compounds highly valuable in the development of pharmaceuticals and advanced materials. tandfonline.combeilstein-journals.org
Allylamines, a class of organic compounds featuring both an amine and an alkene functional group, are themselves important synthetic intermediates. nih.gov The addition of a fluorine atom to the allylamine (B125299) scaffold, as seen in 3-Amino-2-fluoro-1-propene, creates a trifunctional molecule with enhanced potential for constructing complex molecular architectures. This unique combination of an amino group, a reactive double bond, and a strategically placed fluorine atom makes it a highly versatile reagent in organic synthesis. nih.govacs.org
Role As a Key Fluorinated Building Block in Advanced Organic Synthesis
3-Amino-2-fluoro-1-propene, also known by its synonym 2-fluoroallylamine, serves as a crucial building block for the synthesis of more complex, biologically active molecules. nih.gov Its utility stems from the ability to participate in a variety of chemical transformations, allowing for the introduction of the valuable fluorinated motif into larger structures. thieme-connect.com For instance, it can be used in alkylation reactions to create larger amino acid derivatives. thieme-connect.com
The presence of the fluorine atom adjacent to the double bond influences the molecule's reactivity in a predictable manner, enabling chemists to design stereoselective reactions. This is particularly important in the synthesis of chiral molecules, where precise control over the three-dimensional arrangement of atoms is critical. acs.org Researchers have successfully employed derivatives of this compound in asymmetric fluorofunctionalization reactions to produce chiral allylic fluorides and fluorinated dihydrooxazines with high enantioselectivity. acs.orgorganic-chemistry.org
The general physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃H₆FN |
| Molecular Weight | 75.09 g/mol |
| CAS Number | 5675-32-1 |
| Boiling Point | 70 °C @ 760 mmHg |
| Density | 0.9 g/mL @ 20 °C |
| Refractive Index | 1.4029 |
| Data sourced from commercial suppliers and chemical databases. synquestlabs.comnih.gov |
Current Research Landscape and Emerging Perspectives in 3 Amino 2 Fluoro 1 Propene Chemistry
Established Laboratory Synthesis Routes
Traditional laboratory methods for synthesizing fluorinated amino alkenes like this compound often rely on foundational organic reactions, including reduction and amination strategies.
Reduction-Based Approaches to Fluorinated Amino Alkenes
Reduction-based methods are a common strategy for the synthesis of fluorinated amino alkenes. These approaches often involve the reduction of a functional group, such as a nitro or azide (B81097) group, to an amine. For instance, the reduction of a fluorinated nitroalkene can yield the corresponding aminoalkene. A common method involves the use of reducing agents like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent to achieve this transformation. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere, represents another scalable reduction method. The choice of reducing agent and reaction conditions is critical to ensure the preservation of other functional groups within the molecule, such as the double bond and the fluorine atom.
Photochemical methods have also emerged for the reduction of alkenes. acs.org These reactions can proceed via single-electron transfer from a photocatalyst to the alkene, forming a radical anion that can then be protonated to yield the reduced product. acs.org
Amination Strategies for Fluorinated Propene Derivatives
Amination strategies introduce the amino group onto a fluorinated propene backbone. This can be achieved through various methods, including the reaction of a suitable electrophile with an amine or the direct amination of an alkene. One approach involves the use of N-tert-butylsulfinyl imines as precursors for the synthesis of chiral fluorinated amines. cas.cn These imines can undergo diastereoselective reduction or addition of organometallic reagents to yield the desired chiral allylic amines. cas.cn The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent, such as diisobutylaluminium hydride (DIBAL-H) or L-selectride. cas.cn
Copper-catalyzed three-component aminofluorination of alkenes and 1,3-dienes provides a direct route to β-fluoroalkylamines. nih.gov This method utilizes a copper catalyst, an amine source (often in the form of an O-benzoylhydroxylamine precursor), and a fluoride (B91410) source like Et3N•3HF. nih.gov The reaction is proposed to proceed through an aminyl radical cation intermediate. nih.gov
Innovative Synthetic Transformations and Catalysis
Recent advancements in synthetic chemistry have led to the development of novel catalytic and asymmetric methods for the synthesis of this compound and related chiral fluorinated allyl amines.
Catalytic Methods for Selective Formation of this compound
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Transition metal catalysis plays a crucial role in the formation of fluorinated amines. For example, copper-catalyzed fluorination of allylic bromides and chlorides has been reported, using Et3N·3HF as the fluorine source. beilstein-journals.org The presence of a heteroatom-containing functional group can be necessary for good reactivity and regioselectivity. beilstein-journals.org
Catalytic aminohalogenation enables the vicinal difunctionalization of alkenes with both an amine and a halogen. nih.gov Various catalytic systems, including those based on organometallic complexes and Lewis acids, have been developed to achieve regio- and stereoselective synthesis of halogen-functionalized amines. nih.gov Furthermore, relay photocatalytic cascade reactions have been employed for the synthesis of related structures like 3-amino-1-(difluoromethylidene)tetralins from arylalanines and 2-bromo-3,3,3-trifluoropropene. researchgate.net
Asymmetric Synthesis of Chiral Fluorinated Allyl Amines and Precursors
The development of asymmetric methods is crucial for accessing enantiomerically pure chiral fluorinated allyl amines, which are important building blocks in medicinal chemistry. One strategy involves the use of chiral auxiliaries, such as N-tert-butylsulfinyl imines, to direct the stereochemical outcome of reactions. cas.cn The diastereoselective reduction of chiral trifluoromethyl α,β-unsaturated N-tert-butylsulfinyl ketimines can provide either diastereomer of the product with high selectivity, depending on the reducing agent used. cas.cn
Biocatalysis has emerged as a powerful tool for asymmetric synthesis. Reductive aminases (RedAms) from fungi have been used for the reductive amination of α-fluoroacetophenones to produce β-fluoro primary and secondary amines with high conversion and enantiomeric excess. whiterose.ac.ukresearchgate.net Engineered myoglobin-based catalysts have also been developed for the stereoselective synthesis of fluorinated cyclopropanes, a transformation that can be challenging with traditional chemocatalytic methods. utdallas.edu Additionally, photoenzymatic strategies are being explored for the asymmetric synthesis of valuable fluorinated compounds. nih.gov
Reactions Involving the Primary Amine Functionality
The primary amine group (-NH₂) is a key center of reactivity, characterized by its nucleophilicity and basicity, which allows it to participate in a wide array of substitution and condensation reactions.
The lone pair of electrons on the nitrogen atom of the primary amine in this compound makes it a potent nucleophile. This nucleophilicity allows it to attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. The azide ion (N₃⁻), for example, is recognized as an excellent nucleophile in Sₙ2 reactions due to its high concentration of electron density in a small volume, a principle that extends to primary amines. masterorganicchemistry.com
This reactivity is harnessed in nucleophilic substitution reactions where the amine displaces a leaving group. For instance, primary amines can react with alkyl halides or sulfonates in classic Sₙ2 reactions to yield secondary amines. masterorganicchemistry.com Similarly, the amine group of this compound can participate in substitutions on activated aromatic or heterocyclic systems, such as cyclotriphosphazenes, where it can displace halide ions. researchgate.net The reaction pathways can lead to various products, including open-chain, bridged, or spiro compounds, depending on the stoichiometry and the structure of the electrophile. researchgate.net The presence of the fluorine atom on the adjacent carbon may modulate the amine's basicity and nucleophilicity through inductive effects, but it generally does not prevent these fundamental reactions.
| Reaction Type | Electrophile | Product Type | Key Features |
| Sₙ2 Alkylation | Alkyl Halide (R-X) | Secondary Amine | Formation of a new C-N bond; reactivity depends on the steric hindrance of the alkyl halide. |
| Nucleophilic Aromatic Substitution | Activated Aryl Halide | N-Aryl Amine | Requires an electron-deficient aromatic ring for the reaction to proceed. |
| Substitution on Heterocycles | Halogenated Cyclotriphosphazene | Aminocyclotriphosphazene | Can form mono- or polysubstituted products depending on conditions. researchgate.net |
This table illustrates potential nucleophilic substitution reactions involving the primary amine of this compound based on general amine reactivity.
One of the most fundamental transformations of primary amines is their reaction with carboxylic acid derivatives to form amides. nih.gov This can be achieved by reacting this compound with acyl chlorides, anhydrides, or esters through nucleophilic acyl substitution. masterorganicchemistry.com The reaction involves the initial attack of the amine on the carbonyl carbon, followed by the elimination of a leaving group (e.g., chloride, carboxylate). masterorganicchemistry.com
Modern amide synthesis often employs coupling reagents to facilitate the reaction directly from carboxylic acids, avoiding the need for more reactive acyl derivatives. ntd-network.org Furthermore, specialized methods like the Umpolung Amide Synthesis (UmAS) have been developed, although they have historically faced challenges with N-aryl amide formation. nih.gov The Curtius rearrangement of acyl azides provides another pathway to nitrogen-containing compounds like isocyanates, which can be trapped by amines. masterorganicchemistry.com The primary amine of this compound is expected to readily undergo these types of transformations to produce a variety of N-substituted derivatives. The synthesis of fluorinated amides is of particular interest as the incorporation of fluorine can significantly alter the properties of molecules for applications in pharmaceuticals and materials science. acs.orgrsc.org
| Reagent | Reaction Type | Product | Typical Conditions |
| Acyl Chloride (RCOCl) | Nucleophilic Acyl Substitution | Amide | Base (e.g., pyridine, triethylamine) in an aprotic solvent. |
| Carboxylic Anhydride ((RCO)₂O) | Nucleophilic Acyl Substitution | Amide | Often requires heat or a catalyst. |
| Carboxylic Acid + Coupling Agent | Amide Coupling | Amide | Reagents like DCC, EDC, or HATU in solvents like DMF or DCM. ntd-network.org |
| Isocyanate (R-N=C=O) | Nucleophilic Addition | Urea | Typically proceeds readily at room temperature in various solvents. |
This table summarizes common methods for forming amides and other nitrogen derivatives from a primary amine, applicable to this compound.
Reactivity of the Fluoroalkene Moiety
The carbon-carbon double bond, influenced by the adjacent fluorine atom, is susceptible to addition reactions, including those initiated by electrophiles and radicals, as well as pericyclic reactions like cycloadditions.
Alkenes are electron-rich and readily undergo electrophilic addition reactions. libretexts.org In the case of an unsymmetrical alkene like this compound, the addition of a protic acid like HBr would typically follow Markovnikov's rule, where the proton adds to the carbon with more hydrogen atoms. chemguide.co.ukquora.com However, the regioselectivity is also influenced by the electronic effects of the substituents. The fluorine atom is strongly electron-withdrawing, which can decrease the electron density of the double bond, potentially reducing its reactivity towards electrophiles. libretexts.org
Radical additions offer an alternative pathway for functionalizing the double bond. Amine-borane complexes can initiate the radical addition of reagents like pentafluorosulfanyl chloride (SF₅Cl) to alkenes. beilstein-journals.orgresearchgate.net The reaction proceeds via a radical chain mechanism, where an SF₅• radical adds to the double bond to form a carbon-centered radical, which then propagates the chain. researchgate.net Radical hydrofluorination and hydroazidation of unsaturated amino acids have also been demonstrated, showcasing the tolerance of these reactions to amine functionalities. acs.org The addition of difluoroamino radicals (•NF₂) to propene is another example of radical functionalization of an alkene. rsc.org
| Reaction Type | Reagent | Product Type | Mechanism |
| Electrophilic Addition | Hydrogen Halide (HX) | Halogenated Alkane | Carbocation intermediate; regioselectivity influenced by electronic effects. chemguide.co.uk |
| Radical Addition | Pentafluorosulfanyl Chloride (SF₅Cl) | SF₅-containing Alkane | Radical chain mechanism initiated by amine-borane complexes. beilstein-journals.orgresearchgate.net |
| Radical Hydroazidation | HN₃ (generated in situ) | Azidoalkane | Radical addition of an azido (B1232118) radical to the double bond. acs.org |
This table outlines potential addition reactions at the fluoroalkene moiety of this compound.
The fluoroalkene moiety can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones or azomethine ylides to form five-membered heterocyclic rings. chim.it The reactivity of the fluoroalkene in these reactions is enhanced by the electron-withdrawing fluorine atom. Reactions of nitrones with fluoroalkenes like hexafluoropropene (B89477) have been shown to produce fluorinated isoxazolidine (B1194047) derivatives with high regioselectivity. researchgate.netbibliotekanauki.pl
A general method for synthesizing trifluoromethyl-substituted pyrroles involves the [3+2] cycloaddition of azomethine ylide precursors with 2-bromo-3,3,3-trifluoropropene. organic-chemistry.org This highlights the utility of fluorinated propenes as partners in cycloaddition reactions. It is anticipated that this compound would similarly participate in such reactions, providing access to complex, fluorinated, nitrogen-containing heterocyclic scaffolds. The regioselectivity of the cycloaddition is typically controlled by the electronic and steric properties of both the dipole and the dipolarophile. bohrium.com
| 1,3-Dipole | Reaction Type | Product | Key Features |
| Nitrone | [3+2] Cycloaddition | Isoxazolidine | Often proceeds with high regioselectivity to yield fluorinated heterocycles. researchgate.netbibliotekanauki.pl |
| Azomethine Ylide | [3+2] Cycloaddition | Pyrrolidine | Provides a route to substituted pyrrolidines with multiple stereocenters. chim.it |
| Diazoalkane | [3+2] Cycloaddition | Pyrazoline | Can lead to pyrazolines which may rearrange depending on substituents. chim.it |
This table illustrates potential [2+3] cycloaddition reactions involving this compound as the dipolarophile.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino 2 Fluoro 1 Propene
Vibrational Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy
Further research in specialized chemical databases or direct experimental analysis would be required to obtain the data needed to fulfill the original request.
Raman Spectroscopy
Detailed analysis of the expected vibrational modes reveals several key regions of interest. The carbon-carbon double bond (C=C) of the propene backbone would produce a strong, characteristic stretching vibration, typically observed in the 1640–1680 cm⁻¹ range. The primary amine (-NH₂) group gives rise to several characteristic vibrations; two symmetric and asymmetric N-H stretching bands are expected in the 3300–3500 cm⁻¹ region, while the N-H bending (scissoring) mode would appear around 1590–1650 cm⁻¹, potentially overlapping with the C=C stretching band.
The presence of the fluorine atom introduces a strong C-F stretching vibration, which is typically found in the 1000–1400 cm⁻¹ range. The exact position of this band can be influenced by the electronic environment. Furthermore, the spectrum would contain signals for C-N stretching (approx. 1000–1250 cm⁻¹), various C-H stretching modes for both sp² and sp³ hybridized carbons (~2850–3100 cm⁻¹), and a variety of bending and deformation modes at lower wavenumbers. Computational studies on analogous molecules like 3-amino-1-propanol have been used to interpret complex experimental spectra by correlating calculated vibrational frequencies with observed Raman and infrared bands. nih.gov
Table 1: Predicted Characteristic Raman Shifts for 3-Amino-2-fluoro-1-propene
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric & Symmetric Stretch | N-H | 3300 - 3500 |
| Alkene Stretch | =C-H | 3010 - 3095 |
| Alkane Stretch | -C-H | 2850 - 3000 |
| Stretch | C=C | 1640 - 1680 |
| Bending (Scissoring) | N-H | 1590 - 1650 |
| Stretch | C-F | 1000 - 1400 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound (C₃H₆FN) would provide the mass-to-charge ratio (m/z) of the parent molecular ion and various fragment ions.
The molecular ion peak [M]⁺• is expected at an m/z corresponding to its molecular weight, approximately 75.05. nih.gov The fragmentation of this ion is governed by the relative stability of the resulting cations and neutral losses, dictated by the functional groups present.
A prominent fragmentation pathway for primary amines involves alpha-cleavage, which is the breaking of the bond adjacent to the C-N bond. For this compound, this would involve the cleavage of the C2-C3 bond, leading to the formation of a highly stable, resonance-stabilized [CH₂NH₂]⁺ cation at m/z 30. This peak is often the base peak in the mass spectra of simple primary amines.
Other plausible fragmentation pathways include:
Loss of a hydrogen atom: Formation of an [M-H]⁺ ion at m/z 74.
Loss of the amino radical (•NH₂): This would result in a fluorinated allyl cation [C₃H₄F]⁺ at m/z 59.
Loss of a fluorine atom (•F): This pathway would yield an amino-substituted allyl cation [C₃H₆N]⁺ at m/z 56.
The analysis of these characteristic fragments allows for the unambiguous confirmation of the compound's molecular structure. Studies on the fragmentation of related compounds, such as synthetic cathinones, often reveal complex rearrangement pathways leading to stable ions like the tropylium (B1234903) ion, although such extensive rearrangements are less likely for this simple aliphatic amine. researchgate.net
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Formula | Mass-to-Charge Ratio (m/z) |
|---|---|---|
| Molecular Ion | [C₃H₆FN]⁺• | 75 |
| Loss of H | [C₃H₅FN]⁺ | 74 |
| Loss of •NH₂ | [C₃H₄F]⁺ | 59 |
| Loss of •F | [C₃H₆N]⁺ | 56 |
X-ray Crystallography of this compound Derivatives
For instance, the crystal structure of a related fluorinated propene derivative, 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, has been determined. researchgate.net This compound crystallizes in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁. The analysis revealed that the crystal packing is significantly influenced by weak intermolecular C-H···O and C-H···F interactions. researchgate.net These types of weak hydrogen bonds are crucial in directing the supramolecular assembly of fluorinated organic compounds.
Similarly, derivatives of this compound, such as amides or ureas, would be expected to form robust hydrogen-bonding networks. The N-H donors of the amine moiety can interact with electronegative acceptors like fluorine, oxygen, or other nitrogen atoms. Studies on N,N′-bis(aryl)thioureas containing amino groups show the formation of strong intramolecular N-H···N hydrogen bonds that dictate the molecular conformation. researchgate.net In a crystalline derivative of this compound, a combination of N-H···F, N-H···N, or other hydrogen bonds would likely play a dominant role in defining the crystal lattice.
Table 4: Example Crystallographic Data for a Fluorinated Propene Derivative (1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₃FO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 3.9148 (2) |
| b (Å) | 10.1977 (5) |
| c (Å) | 30.8052 (14) |
| V (ų) | 1229.80 (10) |
| Key Interactions | C-H···O, C-H···F |
Data sourced from Harrison et al. (2006). researchgate.net
Based on a thorough review of available scientific literature, detailed computational and theoretical modeling studies specifically focused on this compound are not extensively published. As a result, providing in-depth, data-rich content for the requested sections on quantum chemical calculations and electronic structure analysis for this particular compound is not feasible at this time.
The methodologies outlined, such as Density Functional Theory (DFT), Ab Initio Molecular Orbital Theory, and Frontier Molecular Orbital (FMO) analysis, are standard computational techniques used to predict the properties of molecules. However, the application of these methods to this compound has not been documented in accessible research, and therefore, specific data tables and detailed findings cannot be generated.
For an accurate and scientifically grounded article, published and peer-reviewed research data is essential. Without such sources, any attempt to provide the requested information would be speculative and not meet the required standards of scientific accuracy.
Computational Chemistry and Theoretical Modeling of 3 Amino 2 Fluoro 1 Propene
Electronic Structure and Reactivity Descriptors
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution of a molecule, providing a guide to its reactive sites. researchgate.net The MEP surface is colored to represent different electrostatic potential values, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net Green and yellow represent intermediate potential values.
For 3-Amino-2-fluoro-1-propene, the MEP map is expected to show distinct regions of varying potential:
Negative Regions (Red/Yellow): The highest electron density is anticipated around the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack or hydrogen bonding. The π-system of the carbon-carbon double bond would also represent an electron-rich region, susceptible to attack by electrophiles.
Positive Regions (Blue): The hydrogen atoms of the amino group (-NH₂) are expected to be the most electron-deficient sites, appearing as intense blue regions. This positive potential makes them strong hydrogen bond donors. The hydrogen atoms on the carbons would exhibit a less intense positive potential.
Intermediate/Neutral Regions (Green): The carbon backbone and the area around the fluorine atom would likely show more varied potentials. While highly electronegative, the fluorine atom's lone pairs can contribute to localized negative potential, but its strong electron-withdrawing effect creates positive potential on the adjacent carbon atom. This duality is a common feature in fluorinated organic molecules. acs.org
These predicted features suggest that in intermolecular interactions, the amino group's nitrogen would act as a hydrogen bond acceptor, while the amino hydrogens would act as donors. Electrophiles would preferentially attack the nitrogen atom or the C=C double bond.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the wavefunction into one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory energy, E(2). mdpi.com These interactions represent stabilizing electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.
In this compound, several key hyperconjugative interactions are expected to stabilize the molecule. The presence of a highly electronegative fluorine atom and a nitrogen atom with a lone pair introduces significant electronic effects.
Key Predicted NBO Interactions:
Nitrogen Lone Pair Delocalization: The most significant interaction is expected to be the delocalization of the nitrogen lone pair (n_N) into the antibonding orbital of the adjacent C-C single bond (σ_C-C). This n_N → σ_C-C interaction is characteristic of amino-substituted alkanes and contributes to the stabilization of the molecule.
Fluorine Interactions: The fluorine atom participates in hyperconjugation. Its lone pairs can donate into neighboring antibonding orbitals (e.g., n_F → σ_C-C). More significantly, the high electronegativity of fluorine creates a highly polarized C-F bond, making the σ_C-F orbital a potent acceptor for electron density from adjacent C-H or C-C bonds (e.g., σ_C-H → σ*_C-F). researchgate.net
Below is an interactive table with representative E(2) values for the types of interactions anticipated in this compound, based on studies of similar fluorinated and amino-containing compounds. mdpi.comresearchgate.net
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |
| n(N) | σ(C2-C3) | 5.0 - 8.0 | Nitrogen lone pair delocalization |
| σ(C3-H) | σ(C2-F) | 1.5 - 3.0 | C-H bond donation to C-F antibond |
| n(F) | σ(C2-C1) | 0.5 - 2.0 | Fluorine lone pair delocalization |
| π(C1=C2) | σ(C3-H) | 2.0 - 4.0 | Pi-bond hyperconjugation |
| σ(C2-C3) | π(C1=C2) | 1.0 - 2.5 | Sigma-to-pi delocalization |
Note: These values are illustrative and would require specific DFT calculations for this compound for precise determination.
Theoretical Investigations of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the elucidation of reaction mechanisms. acs.org For this compound, several reaction pathways can be envisaged, and their feasibility can be assessed by calculating the activation barriers.
Plausible Reaction Mechanisms:
Electrophilic Addition: The C=C double bond is susceptible to attack by electrophiles (e.g., H⁺, Br₂). A theoretical study would model the formation of a carbocation intermediate (or a bridged halonium ion) and the subsequent attack by a nucleophile. The fluorine substituent is expected to influence the regioselectivity of this addition (Markovnikov vs. anti-Markovnikov).
Nucleophilic Substitution: As an allylic fluoride (B91410), the compound could potentially undergo nucleophilic substitution. A theoretical investigation could compare the energetic barriers for a direct S_N2 reaction at the C3 carbon versus an S_N2' reaction, where the nucleophile attacks the C1 carbon of the double bond, causing a rearrangement. Studies on related allylic halides often show a competition between these pathways. acs.org
Reactions at the Amino Group: The nucleophilic amino group can react with electrophiles, such as acyl chlorides or alkyl halides. Computational modeling could predict the transition state for N-acylation or N-alkylation.
Radical Reactions: Radical initiators could lead to radical addition to the double bond or abstraction of an allylic hydrogen. Density functional theory (DFT) is well-suited to model the transition states and intermediates in these radical chain mechanisms. researchgate.net
A typical computational study would involve locating the geometry of the transition state and performing frequency calculations to confirm it is a first-order saddle point (i.e., having exactly one imaginary frequency). acs.org The calculated activation energy (the difference in energy between the reactants and the transition state) would provide a quantitative measure of the reaction rate. For example, a theoretical study on the S_N2' reaction of a nucleophile (Nu⁻) with this compound would determine the structure and energy of the transition state shown below.
| Reaction Type | Reactants | Transition State Structure | Predicted Activation Barrier (kcal/mol) |
| S_N2' | C₃H₆FN + Nu⁻ | [Nu···C1···C2···C3···F]⁻ | 20 - 30 |
| Electrophilic Addition | C₃H₆FN + HBr | [C₃H₆FN···H···Br]‡ | 10 - 20 |
Note: Activation barriers are highly dependent on the specific reactants, solvent, and level of theory used.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior and intermolecular interactions of a substance in a condensed phase. nih.gov An MD simulation of this compound would require a well-parameterized force field to describe the forces between atoms. researchgate.net
Insights from MD Simulations:
Liquid Structure: By calculating radial distribution functions (RDFs), MD simulations can reveal the average distance between different types of atoms. The N···H-N RDF would show a sharp peak at a short distance (~2 Å), indicative of strong hydrogen bonding between molecules. The F···H-N RDF would also be of interest to determine if N-H···F hydrogen bonds are formed, which is a known interaction in fluorinated amines. nih.gov
Hydrogen Bonding Dynamics: Simulations can be used to calculate the average lifetime of hydrogen bonds, providing a measure of their strength and stability. It would be expected that N-H···N bonds are the most significant and persistent intermolecular interaction.
Solvation Effects: MD simulations can model this compound in various solvents (e.g., water, ethanol) to study how solvent molecules arrange around the solute and affect its conformation and interactions. The amino group would be expected to be a focal point for hydrogen bonding with protic solvents.
The development of a specific force field for this compound would involve fitting parameters for bond lengths, angles, dihedrals, and non-bonded interactions (Lennard-Jones and electrostatic) to match experimental data or high-level quantum chemistry calculations. nih.gov Such simulations are crucial for understanding the macroscopic properties of the compound based on its microscopic interactions.
Strategic Applications of 3 Amino 2 Fluoro 1 Propene As a Versatile Synthetic Synthon
Synthesis of Fluorinated Heterocyclic Compounds
The 2-fluoroallyl amine moiety is a valuable precursor for the synthesis of a variety of fluorinated heterocyclic compounds, which are significant structural motifs in medicinal and agrochemical chemistry. The presence of both a nucleophilic amine and a reactive double bond allows for intramolecular cyclization strategies to form saturated nitrogen-containing rings like pyrrolidines and azetidines.
A key strategy involves the transformation of the allyl group of a protected 3-Amino-2-fluoro-1-propene derivative. For instance, the synthesis of 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine and its four-membered ring analogue, 1-Boc-3-fluoro-3-methylazetidine, has been achieved starting from related 2-methyl-2-propenyl precursors. The synthetic pathway involves converting the starting material into an alkenyl azide (B81097), followed by bromofluorination, reduction of the azide to an amine, and subsequent base-mediated ring closure to form the desired fluorinated heterocycle.
Another significant application is the synthesis of complex amino acid analogues, such as fluorocyclopropane-containing prolines. In one approach, a derivative of 3-chloro-2-fluoroprop-1-ene (B1605417) is first converted to an N-benzyl allylamine (B125299). This intermediate then undergoes a series of transformations, including amide formation and intramolecular cyclopropanation, to construct the rigid, fluorinated proline scaffold. These modified amino acids are of great interest for their potential to modulate the conformation and biological activity of peptides.
The reactivity of the double bond in cycloaddition reactions also provides a pathway to heterocyclic structures. While direct examples with this compound are not extensively documented, related fluorinated alkenes readily participate in [3+2] and [4+2] cycloadditions to form five- and six-membered rings. The electron-withdrawing nature of the fluorine atom enhances the reactivity of the alkene, making it a good substrate for these transformations.
Table 1: Examples of Fluorinated Heterocycles Synthesized from 2-Fluoroallyl Precursors
| Precursor Derivative | Target Heterocycle | Synthetic Strategy | Reference |
| 3-Azido-2-methylprop-1-ene | 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine | Bromofluorination, reduction, cyclization | |
| 3-Azido-2-methylprop-1-ene | 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine | Bromofluorination, reduction, cyclization | |
| N-Benzyl-N-(2-fluoroallyl)acetamide | Fluorocyclopropane-containing proline analogue | Intramolecular cyclopropanation |
Preparation of Chiral Fluorinated Building Blocks and Biologically Relevant Molecules
The synthesis of enantiomerically pure fluorinated compounds is of paramount importance, particularly in drug discovery, as different enantiomers can exhibit vastly different biological activities. This compound and its derivatives serve as key starting materials for the asymmetric synthesis of valuable chiral fluorinated building blocks, including non-canonical amino acids.
The development of fluorinated proline analogues is a prime example of this application. Researchers have successfully synthesized a novel fluorocyclopropane-containing proline analogue starting from N-benzyl allylamines derived from 3-chloro-2-fluoroprop-1-ene. The synthesis involves several steps, including homologation and a reductive cyanation, to ultimately yield the free amino acid. This modified proline, which combines the conformational constraints of a cyclopropane (B1198618) ring with the unique properties of fluorine, was incorporated into a tripeptide to study its conformational effects.
Enantioselective synthesis strategies are often employed to control the stereochemistry of the final products. These methods include the use of chiral auxiliaries, chiral catalysts, and biocatalysis. For instance, chiral Ni(II) complexes have proven to be powerful tools for the asymmetric synthesis of a variety of fluorinated amino acids. This strategy allows for the stereoselective alkylation of a chiral nickel complex of a glycine (B1666218) Schiff base with fluorinated electrophiles to produce tailor-made, non-canonical amino acids in high enantiomeric purity. While not a direct reaction of this compound, this highlights a key strategy for producing chiral fluorinated molecules.
Furthermore, chemoenzymatic methods are emerging as powerful tools for creating chiral fluorinated molecules. Photoenzymatic systems, for example, can use light-driven ene-reductases to catalyze the enantioselective hydroalkylation of alkenes with fluorine-containing reagents, producing chiral fluorinated amides with high stereocontrol at a remote center.
The resulting chiral fluorinated building blocks are valuable for a range of applications:
Peptide Modification: Incorporation into peptides can enhance metabolic stability, modulate conformation, and alter biological activity.
Drug Design: Fluorinated amino acids are used to create novel pharmaceuticals with improved properties such as bioavailability and binding affinity.
Probes for Biological Studies: The unique NMR properties of fluorine (¹⁹F) make these compounds useful as probes in chemical biology.
Table 2: Biologically Relevant Molecules from Fluorinated Propene Derivatives
| Starting Material Derivative | Target Molecule Type | Key Features | Potential Application | Reference |
| N-Benzyl allylamine from 3-chloro-2-fluoroprop-1-ene | Fluorocyclopropane-containing proline | Rigid, fluorinated amino acid | Peptide modification, drug design | |
| General fluorinated precursors | Fluorinated aromatic amino acids | Asymmetric synthesis via Ni(II) complex | Protein engineering, medicinal chemistry | |
| Fluorine-containing brominated amides | Chiral α-fluorinated amides | Remote stereocenter control | Pharmaceutical synthesis | |
| Arabinose | 3-Fluorinated isoleucine | Enantiopure non-canonical amino acid | Medicinal chemistry |
Role in the Development of Novel Polymeric Materials
Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make them indispensable in a wide range of applications, from advanced coatings and seals to biomedical devices. The incorporation of functional groups, such as amines, into the polymer backbone can further enhance their properties and open up new applications.
While the direct homopolymerization or copolymerization of this compound is not extensively documented in the literature, the structural motif is highly relevant to the field of fluoropolymers. Research in this area has often focused on two main strategies: the polymerization of functionalized fluorinated monomers and the post-polymerization modification of existing fluoropolymers.
The polymerization of other fluorinated monomers, such as fluoroacrylates and fluorostyrenes, in the presence of an initiator is a common method to produce fluoropolymers. For instance, 2-fluoroacrylate is an important monomer for producing fluorine-containing optical fiber materials and high-strength structural materials. The presence of the amino group in this compound could potentially influence the polymerization process and the properties of the resulting polymer, for example, by affecting solubility, adhesion, or providing a site for cross-linking.
An alternative approach is the direct amination of inert fluoropolymer surfaces, such as polytetrafluoroethylene (PTFE). This can be achieved using lithium alkylamides, which react to substitute fluorine atoms with amino groups, thereby introducing functionality to the polymer surface without altering its bulk properties. This method highlights the demand for amino-functionalized fluoropolymers.
Although direct polymerization studies of this compound are scarce, its potential as a functional monomer is significant. Future research may explore its use in creating specialty fluoropolymers with tailored properties for applications such as:
Adhesive layers: The amino group could improve adhesion to various substrates.
Functional coatings: Providing sites for further chemical modification or for imparting specific properties like biocompatibility.
Membranes: The polarity of the amino group could influence transport properties in separation applications.
Precursor for Advanced Organic Transformations and Complex Molecular Architectures
The unique combination of functional groups in this compound makes it an attractive precursor for advanced organic transformations that build complex molecular architectures. The field of organic synthesis increasingly relies on cascade or tandem reactions, where multiple bond-forming events occur in a single pot, to construct intricate molecules efficiently.
The 2-fluoroallyl amine scaffold is well-suited for such complex reactions. For example, the synthesis of a fluorocyclopropane-containing proline analogue from a derivative of this compound involves a multi-step sequence that builds a complex, rigid, and stereochemically defined structure from a simple acyclic precursor. This transformation demonstrates the utility of this building block in constructing sophisticated, biologically relevant molecules.
Photocatalysis has emerged as a powerful tool for enabling novel transformations. While not starting directly from this compound, related compounds like 2-bromo-3,3,3-trifluoropropene have been used in relay photocatalytic cascade reactions. These reactions combine multiple photoredox catalytic cycles to achieve, for instance, a defluorinative coupling followed by an intramolecular radical cyclization, leading to complex polycyclic structures like 3-amino-1-(difluoromethylidene)tetralins. This illustrates the potential of the fluoropropene skeleton to participate in advanced, light-mediated transformations.
Furthermore, cycloaddition reactions represent a powerful strategy for rapidly increasing molecular complexity. The 2-fluoroallyl moiety can, in principle, participate in various cycloadditions, such as [4+2] and [3+2] reactions, to generate polycyclic and heterocyclic systems. For instance, photochemical formal (4+2)-cycloadditions have been developed to convert bicyclo[1.1.1]pentan-1-amines into more complex bicyclo[3.1.1]heptan-1-amines, which are desirable building blocks for medicinal chemistry.
The synthetic potential of this compound as a precursor for complex molecules is vast and includes:
Natural Product Synthesis: Providing a key fragment for the total synthesis of complex natural products.
Tandem Reactions: Acting as a substrate in cascade sequences that efficiently build multiple rings and stereocenters.
Multicomponent Reactions: Serving as one of the components in reactions that combine three or more starting materials in a single operation to create complex products.
The reactivity of this versatile synthon continues to be explored, promising new and efficient routes to novel and complex fluorinated molecules.
Advanced Analytical Methodologies for Characterization and Purity Assessment
Chromatographic Separation Techniques (e.g., HPLC, GC, SFC)
Chromatographic techniques are fundamental for separating "3-Amino-2-fluoro-1-propene" from its starting materials, by-products, and degradation products. The choice of technique depends on the volatility and polarity of the compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is a versatile technique for the analysis of "this compound". Due to the compound's polar nature, careful method development is required. The use of ion-pairing reagents or specialized columns can enhance retention and resolution. For instance, fluorinated amines have been successfully analyzed using reversed-phase C18 columns with mobile phases containing ion-interaction reagents. nih.govacs.org The use of fluorinated alcohols, like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), in the mobile phase can also improve chromatographic performance and mass spectrometric detection of fluorinated compounds. nih.gov
A typical HPLC method for a related small amine might involve a C18 column with a gradient elution using a buffered aqueous phase and an organic modifier like acetonitrile (B52724) or methanol. For compounds lacking a strong UV chromophore, derivatization with a UV-active agent or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be necessary. researchgate.net
Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like "this compound". However, the primary amine group can lead to peak tailing and poor chromatographic performance on standard non-polar columns due to interactions with active sites on the column surface. To overcome this, specialized base-deactivated columns, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-CAM), are often employed. nih.govamericanlaboratory.com Alternatively, derivatization of the amine group, for example with isobutyl chloroformate, can improve volatility and peak shape, enabling robust and sensitive analysis. copernicus.org
A representative GC method for a similar volatile amine, allylamine (B125299), utilized a DB-CAM column with a temperature gradient and a flame ionization detector (FID). nih.govresearchgate.net
Supercritical Fluid Chromatography (SFC) presents a green alternative to normal-phase HPLC for the separation of polar and chiral compounds. For the analysis of small amines, SFC often requires the use of basic additives in the mobile phase (typically a mixture of supercritical CO2 and an alcohol modifier) to improve peak shape and efficiency. nih.gov Additives like ammonia (B1221849) or volatile amines such as dimethylethylamine are preferred for preparative applications due to their ease of removal from the collected fractions. nih.gov SFC can be particularly advantageous for chiral separations, should stereoisomeric purity be a concern.
Table 1: Representative Chromatographic Conditions for the Analysis of "this compound" and Analogs
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Representative Application |
|---|
| HPLC | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | A: 10 mM Ammonium (B1175870) formate (B1220265) pH 4.0 in Water B: Acetonitrile (Gradient) | UV, CAD, ELSD | Purity assessment of small polar amines. jasco-global.com | | GC | Base-deactivated PEG (e.g., DB-CAM, 30 m x 0.53 mm, 1.0 µm) | Helium | FID, MS | Trace analysis of allylamine in pharmaceutical substances. nih.gov | | SFC | Chiral or Achiral Stationary Phase | Supercritical CO2 / Methanol with 0.1% Ammonia | UV, MS | Separation of small, drug-like basic molecules. nih.gov |
Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple a separation method with a mass spectrometric detector, are powerful tools for the definitive identification of "this compound" and its impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. This is particularly useful for identifying unknown impurities and confirming the molecular weight of the main component. For fluorinated amines, electrospray ionization (ESI) is a common ionization technique. The use of volatile mobile phase additives that are compatible with MS, such as formic acid or ammonium acetate, is crucial. acs.org The analysis of fluorinated amines by LC-MS can be enhanced by using specific ion-pairing reagents or fluorinated alcohols in the mobile phase. nih.govacs.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. It provides both retention time data from the GC and a mass spectrum from the MS, which serves as a molecular fingerprint. For "this compound", GC-MS analysis would likely follow the same principles as standard GC, employing a base-deactivated column. nih.gov The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns that can be used for structural elucidation and confirmation. The predicted GC-MS spectrum of the non-fluorinated analog, allylamine, shows characteristic fragments that can be used as a reference point. hmdb.ca The analysis of fluoroalkenes by GC-MS has been demonstrated, often in the context of pyrolysis products or environmental contaminants. mdpi.comnih.gov
Table 2: Representative Mass Spectrometry Data for "this compound" Analogs
| Technique | Ionization Mode | Key Ions (m/z) | Application |
|---|---|---|---|
| LC-MS | ESI Positive | [M+H]⁺ | Identification and quantification of fluorinated amines in complex matrices. acs.org |
| GC-MS | Electron Impact (EI) | Molecular Ion (M⁺), characteristic fragments | Structure confirmation and impurity identification of volatile amines. nih.govhmdb.ca |
Spectroscopic Methods for Structural Confirmation and Impurity Profiling
Spectroscopic methods are indispensable for the unambiguous structural confirmation of "this compound" and for creating a detailed profile of any present impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for elucidating molecular structure.
¹H NMR provides information about the number and chemical environment of hydrogen atoms in the molecule. For "this compound", one would expect signals corresponding to the vinyl protons and the aminomethyl protons, with characteristic chemical shifts and coupling constants.
¹³C NMR reveals the number of unique carbon environments. The spectrum would show distinct signals for the two sp² hybridized carbons of the double bond and the sp³ hybridized carbon attached to the nitrogen atom.
¹⁹F NMR is particularly valuable for fluorinated compounds. It provides a highly sensitive and specific signal for the fluorine atom, and its chemical shift is very sensitive to the local electronic environment. This makes ¹⁹F NMR an excellent tool for confirming the presence and position of the fluorine atom and for detecting and quantifying fluorine-containing impurities, often down to levels of 0.1 mole% or lower. nih.govconicet.gov.ar NMR-based diffusion measurements can further help to distinguish between monomeric and dimeric impurities. nih.gov
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for:
N-H stretching of the primary amine group (typically in the region of 3300-3500 cm⁻¹).
C=C stretching of the alkene group (around 1640-1680 cm⁻¹).
C-F stretching (typically in the range of 1000-1400 cm⁻¹).
=C-H and -CH₂- stretching and bending vibrations. The IR spectrum of the analogous compound, allylamine, shows characteristic peaks for the amine and alkene functionalities which can be used for comparison. researchgate.netchemicalbook.com
Table 3: Predicted and Representative Spectroscopic Data for "this compound" and Analogs
| Spectroscopy | Key Features | Expected Region/Value | Reference Analog |
|---|---|---|---|
| ¹H NMR | Vinyl protons, Aminomethyl protons | δ 4.0-6.0 ppm, δ ~3.5 ppm | General Alkenes/Amines rsc.org |
| ¹³C NMR | C=C, C-N | δ 100-150 ppm, δ ~40-60 ppm | 2-Fluoroaniline chemicalbook.com |
| ¹⁹F NMR | C-F | Highly dependent on structure | Fluticasone Propionate nih.gov |
| IR Spectroscopy | N-H stretch, C=C stretch, C-F stretch | ~3350 cm⁻¹, ~1660 cm⁻¹, ~1100 cm⁻¹ | Allylamine researchgate.net |
Conclusion and Future Directions in 3 Amino 2 Fluoro 1 Propene Research
Synthesis and Reactivity Challenges and Opportunities
The synthesis of 3-Amino-2-fluoro-1-propene and its derivatives presents both challenges and opportunities, primarily stemming from the strategic introduction of the fluorine atom and the management of the reactive allyl and amino functionalities.
A significant challenge lies in achieving regioselective and stereoselective fluorination. The direct fluorination of allylic systems can be complex, often leading to mixtures of products. However, innovative synthetic routes have been developed to overcome these hurdles. One efficient method involves the ring-opening amination of gem-chlorofluoro- or gem-bromofluorocyclopropanes. researchgate.net This reaction, catalyzed by copper(I) or copper(II) compounds without the need for additional ligands, provides a pathway to tertiary 2-fluoroallylamines in moderate to excellent yields. researchgate.net The proposed mechanism involves the isomerization of the gem-fluorohalocyclopropane to a 2-fluoroallyl halide, which then undergoes in-situ nucleophilic substitution by an amine. researchgate.net
Another cost-effective approach for the preparation of N-substituted 2-fluoroallylamines starts from methyl 2-fluoroacrylate. researchgate.net This method involves aminolysis followed by the selective reduction of the resulting amide group. researchgate.net These synthetic strategies open up opportunities for creating a diverse library of this compound derivatives with various substituents on the nitrogen atom.
The reactivity of this compound is characterized by the interplay of its three functional components: the double bond, the fluorine atom, and the amino group. The fluorine atom, being highly electronegative, significantly influences the electronic properties of the double bond, affecting its susceptibility to electrophilic and nucleophilic attack. This modulation of reactivity is a key opportunity for designing novel chemical transformations. For instance, the presence of fluorine can influence the regioselectivity of addition reactions and the stability of reaction intermediates.
| Synthetic Method | Starting Materials | Catalyst/Reagents | Key Features | Reference |
| Ring-opening amination | gem-chlorofluorocyclopropanes, secondary amines | Copper(I) or Copper(II) salts | Ligand-free, moderate to excellent yields | researchgate.net |
| From acrylate (B77674) derivative | Methyl 2-fluoroacrylate, amines | - | Cost-effective, allows for N-substitution | researchgate.net |
| From gem-fluorohalocyclopropanes | gem-fluorohalocyclopropanes, amines | - | Two-step process via 2-fluoroallyl halides | researchgate.net |
Potential for Novel Transformations and Material Science Applications
The unique structural and electronic properties of this compound make it a promising candidate for a variety of novel chemical transformations and for the development of advanced materials.
In the realm of novel transformations, this compound and its derivatives can serve as key precursors for the synthesis of complex fluorinated molecules. For example, they can undergo ring-closing metathesis reactions to form fluorovinyl-containing lactams, which are valuable scaffolds in medicinal chemistry. researchgate.net The development of transition-metal-catalyzed cross-coupling reactions involving fluorinated propenes is another exciting frontier, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.org The ability to precisely control the reactivity of the C-H and C-F bonds at a rhodium center opens up avenues for unique cross-coupling reactions. rsc.org
In material science, the incorporation of fluorinated monomers like this compound into polymers can lead to materials with tailored properties. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. The free-radical polymerization of allylamines is a known process, and the introduction of fluorine into the monomer unit could lead to novel fluorinated poly(allylamine)s. google.comresearchgate.net These materials could find applications in various fields, from high-performance coatings to specialized membranes.
Recent research has shown that modifying poly(allylamine) with fluoroalkyl chains can drastically enhance its carbon dioxide adsorption capacity. rsc.org The hydrophobic nature of the fluoroalkyl groups disrupts the hydrogen-bonding network of the polymer, increasing the free volume and facilitating the diffusion of CO2. rsc.org This suggests that polymers derived from this compound could be valuable for developing more efficient CO2 capture materials. Furthermore, the thermocyclodimerization of fluorinated propenes to form perfluorocyclobutane rings is a catalyst-free method to produce highly stable polymers. smolecule.com
| Application Area | Transformation/Material | Key Properties/Advantages | Reference |
| Novel Transformations | Fluorovinyl-containing lactams | Valuable medicinal chemistry scaffolds | researchgate.net |
| C-C and C-X Cross-Coupling | Mild reaction conditions, precise bond formation | rsc.org | |
| Material Science | Fluorinated Poly(allylamine)s | High thermal stability, chemical resistance | google.comresearchgate.net |
| CO2 Capture Materials | Enhanced adsorption capacity and efficiency | rsc.org | |
| Perfluorocyclobutane Polymers | High thermal stability, catalyst-free synthesis | smolecule.com |
Future Outlook for Computational and Experimental Synergy
The advancement of research on this compound and related compounds will heavily rely on the synergistic interplay between computational and experimental chemistry. snnu.edu.cn This integrated approach provides deeper insights into reaction mechanisms, conformational preferences, and the origins of the unique properties of fluorinated molecules. rsc.orgnih.gov
Computational studies, particularly using density functional theory (DFT), are invaluable for understanding the geometries and energies of fluorinated propenes. acs.orgnih.gov These calculations can elucidate the "cis effect" of fluorine, predict the barrier heights for internal rotation, and quantify the strength of the π-bond, all of which are crucial for predicting reactivity. acs.org For instance, computational modeling can help rationalize the regioselectivity observed in synthetic reactions and guide the design of more efficient catalysts and reaction conditions. whiterose.ac.uk
The synergy between experiment and computation is particularly powerful in elucidating complex reaction mechanisms. snnu.edu.cn For example, in transition-metal-catalyzed C-H functionalization, computational studies can map out the potential energy surfaces of different reaction pathways, identifying the most favorable routes and the structures of key intermediates and transition states. snnu.edu.cn This information is often difficult to obtain through experimental means alone.
Furthermore, the impact of fluorination on noncovalent interactions, which are critical in biological systems and material science, can be effectively studied through a combination of spectroscopic experiments and computational analysis. nih.gov This synergy allows for a detailed understanding of how the fluorine atom influences properties like hydrogen bonding and molecular conformation, which in turn dictate the macroscopic behavior of these compounds. nih.gov
Looking ahead, the continued development of more accurate and efficient computational methods, coupled with advanced experimental techniques, will undoubtedly accelerate the discovery of new reactions and applications for this compound. This collaborative approach will be essential for tackling the remaining challenges in its synthesis and for fully realizing its potential as a versatile building block in organic chemistry and material science.
Q & A
Q. What are the recommended synthetic routes for 3-Amino-2-fluoro-1-propene, and how do reaction conditions influence yield and purity?
Q. How should this compound be stored to ensure stability, and what degradation products are observed under suboptimal conditions?
- Methodological Answer : Store under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation. Degradation pathways include hydrolysis of the fluoro group to hydroxyl derivatives or oxidation of the allylic amine to nitro compounds. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS can identify degradation products .
Q. What spectroscopic techniques are optimal for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹⁹F NMR : A singlet near −120 ppm confirms fluorine attachment to the allylic carbon.
- ¹H NMR : Coupling constants (JHF ~45–50 Hz) distinguish between vicinal and geminal fluorine-proton interactions.
- IR : Stretching frequencies at 1650 cm⁻¹ (C=C) and 3350 cm⁻¹ (N-H) validate structure.
Cross-reference with computational simulations (e.g., DFT) to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites. For example, the LUMO localization on the β-carbon of the allylic system suggests preferential substitution at this position. Compare computed activation energies (ΔG‡) with experimental kinetic data to validate models .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. Variability often arises from differences in solvent (DMSO vs. aqueous buffers) or metabolic stability.
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methyl, phenyl) to isolate electronic vs. steric effects. For instance, fluorination at the 2-position may enhance membrane permeability but reduce hydrogen-bonding capacity .
Q. How can isotopic labeling (e.g., ¹⁸F, ¹³C) track the metabolic fate of this compound in vivo?
- Methodological Answer : Synthesize ¹⁸F-labeled analogs via nucleophilic fluorination with K¹⁸F. Use PET imaging or LC-MS/MS to trace metabolites in rodent models. Key metabolites often include glucuronidated amines or oxidized propene derivatives. Quantify using internal standards (e.g., deuterated analogs) to correct for matrix effects .
Methodological Frameworks for Research Design
Q. What FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to designing studies on this compound?
- Guidance :
- Feasible : Prioritize scalable synthetic routes (e.g., flow chemistry) over multi-step batch processes.
- Novel : Explore understudied applications, such as its role as a bioisostere for carboxylic acids in drug design.
- Ethical : Adhere to green chemistry principles (e.g., replace toxic fluorinating agents with electrochemical methods) .
Contradictions and Limitations
- Storage Stability : recommends inert gas storage, while emphasizes temperature control. Resolve by combining both conditions for long-term stability .
- Synthetic Yields : Discrepancies in reported yields (e.g., 68% vs. 75%) may stem from precursor purity or catalyst loading. Standardize starting materials and replicate under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
